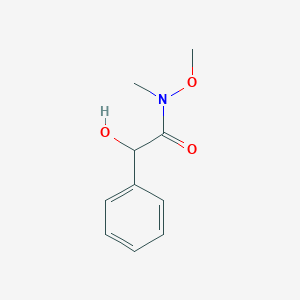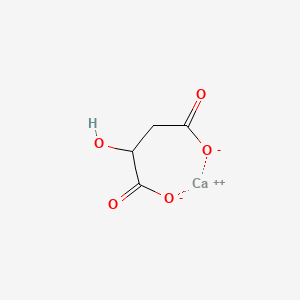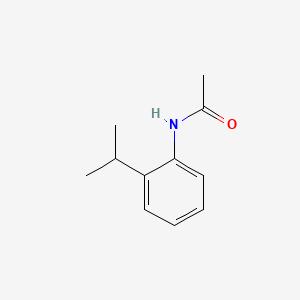
D-呋喃果糖盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructopiranose Hydrochloride: is a monosaccharide derivative, specifically a hydrochloride salt form of D-fructopyranose. It is a cyclic form of fructose, a ketohexose, and is known for its role in various biochemical processes. This compound is often used in research and industrial applications due to its unique chemical properties.
科学研究应用
Chemistry: D-Fructopiranose Hydrochloride is used in the synthesis of chiral auxiliaries and other complex organic molecules. It serves as a building block in carbohydrate chemistry .
Biology: In biological research, it is used to study carbohydrate metabolism and enzyme interactions. It also plays a role in the development of diagnostic assays for detecting specific enzymes and metabolic disorders .
Industry: In the industrial sector, D-Fructopiranose Hydrochloride is used in the production of low-calorie sweeteners and functional foods. It is also utilized in the development of non-linear optical materials for electro-optic devices .
作用机制
Target of Action
D-Fructopiranose Hydrochloride, also known as Beta-D-Fructopyranose, primarily targets the Fucose-binding lectin PA-IIL . This target is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
It is known to interact with its target, the fucose-binding lectin pa-iil
Biochemical Pathways
It belongs to the class of organic compounds known as monosaccharides .
生化分析
Biochemical Properties
D-Fructopiranose Hydrochloride is a monosaccharide, a type of carbohydrate that is not glycosidically linked to another such unit . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa
Cellular Effects
It has been observed that beta D-fructopyranose, a similar compound, is unfermentable when added to a suspension of baker’s yeast . This suggests that D-Fructopiranose Hydrochloride may have similar effects on cellular metabolism.
Molecular Mechanism
It is known to interact with certain biomolecules, potentially influencing their activity
Temporal Effects in Laboratory Settings
It is known that similar compounds exhibit mutarotation, a process that involves a change in the optical rotation of the molecule over time . This could potentially influence the long-term effects of D-Fructopiranose Hydrochloride on cellular function.
Metabolic Pathways
The metabolic pathways involving D-Fructopiranose Hydrochloride are not well-characterized. It is known that similar compounds, such as fructose, are involved in various metabolic pathways, including glycolysis and the pentose phosphate pathway .
Transport and Distribution
It is known that many drugs and other small molecules are transported across membranes by protein pumps, which could potentially play a role in the transport of D-Fructopiranose Hydrochloride .
Subcellular Localization
It is known that many small molecules can be localized to specific compartments or organelles within the cell, often directed by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: D-Fructopiranose Hydrochloride can be synthesized through the isopropylidenation of D-fructose. This process involves the reaction of D-fructose with acetone in the presence of a catalyst such as concentrated sulfuric acid or an ionic liquid catalyst accompanied by strontium chloride. The reaction conditions typically require a dry acetone environment and controlled temperature to yield the desired acetonides .
Industrial Production Methods: Industrial production of D-Fructopiranose Hydrochloride often involves the use of chemo-catalysts like molybdate ion and pyridine. These methods are optimized to achieve high yields and purity, although they may produce some by-products that need to be separated .
化学反应分析
Types of Reactions: D-Fructopiranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products: The major products formed from these reactions include various acetonides, alcohol derivatives, and substituted fructopyranose compounds .
相似化合物的比较
Beta-D-Fructopyranose: Another cyclic form of fructose, differing in its structural configuration.
Alpha-D-Fucopyranose: A similar monosaccharide with a different stereochemistry.
Sucrose: A disaccharide composed of glucose and fructose, often used as a comparison in carbohydrate studies .
Uniqueness: D-Fructopiranose Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and reactivity in various chemical and biological processes. This makes it particularly valuable in research and industrial applications where specific reactivity and solubility are required.
属性
CAS 编号 |
32785-90-3 |
|---|---|
分子式 |
C₁₂H₁₉ClO₅ |
分子量 |
278.73 |
同义词 |
β-D-Fructopyranose deriv. 5H-Bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran; _x000B_1-Chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B1144608.png)
![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)

